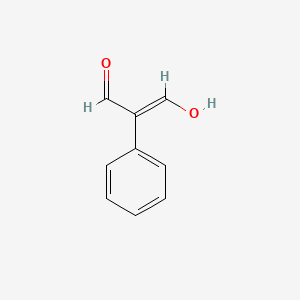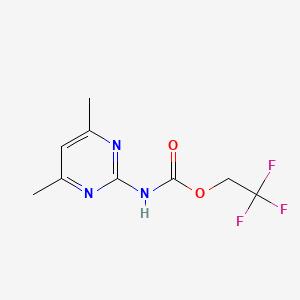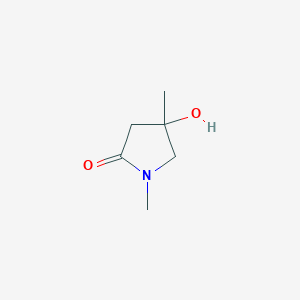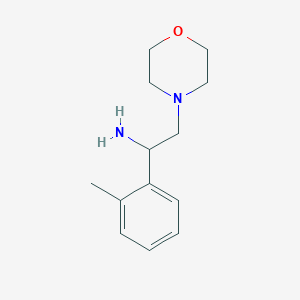
1-(2-Methylphenyl)-2-(morpholin-4-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Morpholino-1-(o-tolyl)ethan-1-amine is an organic compound with the molecular formula C₁₃H₂₀N₂O. It is characterized by the presence of a morpholine ring and an o-tolyl group attached to an ethanamine backbone. This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholino-1-(o-tolyl)ethan-1-amine typically involves the reaction of morpholine with o-tolyl ethanamine under controlled conditions. One common method involves the use of hydrazone directing groups for C-H functionalization, which allows for the selective formation of the desired product . The reaction conditions often include the use of catalysts such as Rh(III) and specific reagents to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene provide custom synthesis and bulk manufacturing services for 2-Morpholino-1-(o-tolyl)ethan-1-amine .
Chemical Reactions Analysis
Types of Reactions
2-Morpholino-1-(o-tolyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
2-Morpholino-1-(o-tolyl)ethan-1-amine has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 2-Morpholino-1-(o-tolyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The morpholine ring and o-tolyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Morpholine: An organic compound with the chemical formula O(C₂H₄)₂NH, featuring both amine and ether functional groups.
o-Toluidine: An aromatic amine with the chemical formula C₇H₉N, used in the synthesis of dyes and other chemicals.
Uniqueness
2-Morpholino-1-(o-tolyl)ethan-1-amine is unique due to the combination of the morpholine ring and o-tolyl group, which imparts distinct chemical properties and reactivity. This combination allows for specific interactions with molecular targets, making it valuable in various research applications.
Properties
Molecular Formula |
C13H20N2O |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-(2-methylphenyl)-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C13H20N2O/c1-11-4-2-3-5-12(11)13(14)10-15-6-8-16-9-7-15/h2-5,13H,6-10,14H2,1H3 |
InChI Key |
RPJPQRYASAVQHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(CN2CCOCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


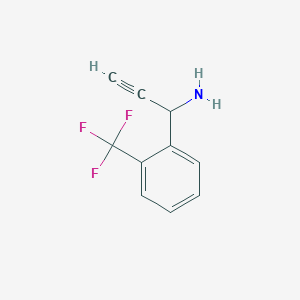

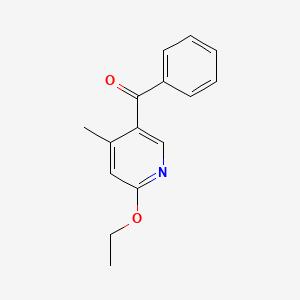
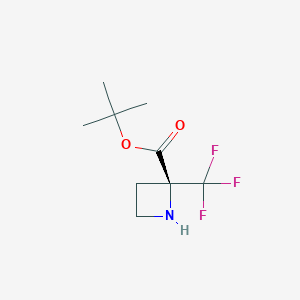
![2-[(Tert-butoxycarbonyl)amino]thieno[3,2-b]pyridine-3-carboxylic acid](/img/structure/B13011070.png)
![2-Azabicyclo[2.2.1]heptane, hydrochloride, (1S)-](/img/structure/B13011071.png)
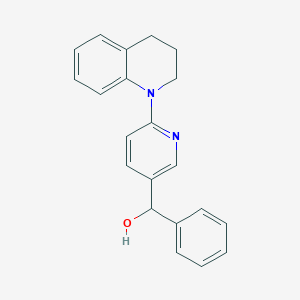
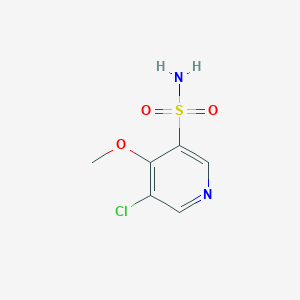
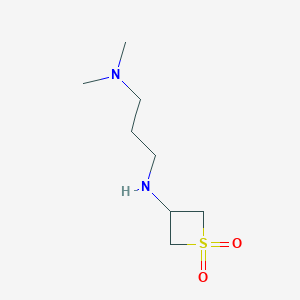
![1-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-amine](/img/structure/B13011087.png)
![5,6-Dimethylbenzo[d]isothiazole](/img/structure/B13011090.png)
